molecular formula C6H14ClNO2 B2419713 (R)-(1,4-Oxazepan-2-yl)methanol hydrochloride CAS No. 1956437-54-9

(R)-(1,4-Oxazepan-2-yl)methanol hydrochloride

Cat. No.: B2419713
CAS No.: 1956437-54-9
M. Wt: 167.63
InChI Key: TYCNWXGJJIVMOT-FYZOBXCZSA-N
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Description

®-(1,4-Oxazepan-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms

Mechanism of Action

Target of Action

It is known that alcohols generally interact with various biological targets, including enzymes and cell membranes . The specific targets for this compound would require further experimental investigation.

Mode of Action

®-(1,4-Oxazepan-2-yl)methanol hydrochloride, like other alcohols, may interact with its targets through a variety of mechanisms. Alcohols can form hydrogen bonds with proteins, altering their structure and function . They can also incorporate into lipid bilayers, affecting membrane fluidity and potentially influencing membrane-bound proteins . The exact mode of action for this specific compound remains to be elucidated.

Biochemical Pathways

For instance, methanol, a simple alcohol, is metabolized in the body into formaldehyde and formic acid, affecting various metabolic pathways

Pharmacokinetics

Alcohols generally have good absorption due to their polarity and ability to form hydrogen bonds . They can distribute throughout the body, crossing biological membranes. Alcohols are typically metabolized in the liver, and the products are excreted via the kidneys . The specific ADME properties of ®-(1,4-Oxazepan-2-yl)methanol hydrochloride would need to be determined experimentally.

Result of Action

For instance, they can alter protein function, disrupt membrane integrity, and influence cell signaling . The specific effects of this compound would require further investigation.

Action Environment

The action, efficacy, and stability of ®-(1,4-Oxazepan-2-yl)methanol hydrochloride can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances. For instance, the reaction of alcohols with hydrohalic acids is acid-catalyzed . Additionally, the solubility of similar compounds in different solvents can vary, which may affect their bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1,4-Oxazepan-2-yl)methanol hydrochloride typically involves the formation of the oxazepane ring followed by the introduction of the methanol group and subsequent conversion to the hydrochloride salt. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxazepane ring. The methanol group is then introduced through a nucleophilic substitution reaction, and the final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of ®-(1,4-Oxazepan-2-yl)methanol hydrochloride may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

®-(1,4-Oxazepan-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

®-(1,4-Oxazepan-2-yl)methanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(1,4-Oxazepan-2-yl)methanol hydrochloride is unique due to its specific stereochemistry and the presence of both the oxazepane ring and the methanol group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

[(2R)-1,4-oxazepan-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-5-6-4-7-2-1-3-9-6;/h6-8H,1-5H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCNWXGJJIVMOT-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(OC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H](OC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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